1,1'-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene
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Overview
Description
1,1’-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene: is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylocta-triene backbone with dibenzene groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene can be achieved through several methods. One common approach involves the reaction of methyl acrylate with 2-butenal in the presence of an acid catalyst to form the desired triene structure . The reaction conditions typically include elevated temperatures and controlled environments to ensure the formation of the correct isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1,1’-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1,1’-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
β-Ocimene: A similar compound with a triene structure, known for its presence in essential oils and fragrances.
Uniqueness
1,1’-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene is unique due to its specific structural arrangement and the presence of dibenzene groups. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
652131-10-7 |
---|---|
Molecular Formula |
C22H24 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(2,7-dimethyl-5-phenylocta-1,4,7-trien-4-yl)benzene |
InChI |
InChI=1S/C22H24/c1-17(2)15-21(19-11-7-5-8-12-19)22(16-18(3)4)20-13-9-6-10-14-20/h5-14H,1,3,15-16H2,2,4H3 |
InChI Key |
XZWNKHKLLKGEDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(=C(CC(=C)C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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